1-[(4-chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione
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Overview
Description
1-[(4-chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione is a heterocyclic compound with a pyrimidine core structure
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching , suggesting that this compound may have similar effects.
Action Environment
It’s worth noting that the environment can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione typically involves the condensation of 4-chlorobenzyl chloride with 5-methyluracil under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-bromophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione
- 1-[(4-fluorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione
- 1-[(4-methylphenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione
Uniqueness
1-[(4-chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-6-15(12(17)14-11(8)16)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWCJFCPDSXELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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